molecular formula C19H21N3O2 B2454299 6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2309189-01-1

6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2454299
CAS No.: 2309189-01-1
M. Wt: 323.396
InChI Key: CMTJVXJBWFXTOT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridazinone core, and an azetidinyl moiety linked to a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 3-methylbenzoyl chloride with an azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.

    Cyclopropylation: The azetidin-3-yl intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Pyridazinone Formation: The final step involves the condensation of the cyclopropylated azetidin-3-yl intermediate with a pyridazinone precursor under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[[1-(3-chlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
  • 6-Cyclopropyl-2-[[1-(3-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
  • 6-Cyclopropyl-2-[[1-(3-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one

Uniqueness

The uniqueness of 6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-3-2-4-16(9-13)19(24)21-10-14(11-21)12-22-18(23)8-7-17(20-22)15-5-6-15/h2-4,7-9,14-15H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTJVXJBWFXTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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